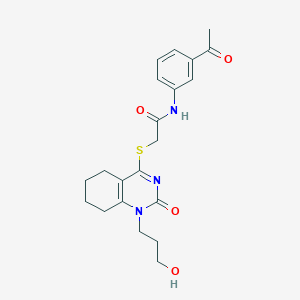

N-(3-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The first paper describes the synthesis of a series of substituted methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetates and dipeptides that mimic the substructure of methyltetrahydrofolate (MTHF), a substrate for MetS . These compounds were synthesized using dicyclohexylcarbodiimide (DCC) and azide coupling methods. The second paper reports the successful synthesis of five new derivatives of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides through a four-step process starting from anthranilic acid and aryl isothiocyanates . The total yields of these compounds ranged from 29 to 31%.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. In the first study, the structures were determined by comparing the free energies of binding of the inhibitors to the MTHF binding domain of MetS with their IC50 values . In the second study, the structures of the synthesized derivatives were determined by IR, ^1H-NMR, ^13C-NMR, and HR-MS spectra .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the coupling of amino acid esters with carboxylic acid derivatives using DCC . The second paper does not detail the specific chemical reactions but mentions a four-step synthesis process .

Physical and Chemical Properties Analysis

The first paper provides information on the cytotoxic activity of the synthesized compounds, with one compound exhibiting the highest IC50 value of 20 µg/mL against the PC-3 cell line, indicating its potential as an anti-cancer agent . The physical and chemical properties such as solubility, stability, and reactivity of these compounds are not detailed in the abstracts provided.

Aplicaciones Científicas De Investigación

Structural Aspects and Properties

N-(3-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide and related compounds have been studied for their structural aspects and properties. For instance, research on amide-containing isoquinoline derivatives has demonstrated that these compounds can form gels or crystalline solids upon treatment with various acids. These compounds also exhibit interesting fluorescence properties, with host–guest complexes showing stronger fluorescence emissions at lower wavelengths compared to their parent compounds (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

Some novel 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to N-(3-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, have been designed and synthesized. These compounds have shown remarkable antitumor activity in vitro, with certain derivatives demonstrating potency nearly 1.5–3.0-fold more than the positive control 5-FU (Al-Suwaidan et al., 2016).

Antimicrobial and Anticancer Potentials

Derivatives of N-(3-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide have been explored for their antimicrobial and anticancer potentials. A study on similar compounds showed significant antimicrobial activity comparable to standard drugs and moderate anticancer activity, but lower than standard drugs. Molecular docking studies indicated potential for rational drug designing for anticancer molecules (Mehta et al., 2019).

Synthesis and Characterization for Medicinal Chemistry

The synthesis and characterization of new quinazolines, structurally related to N-(3-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, have been explored for their potential as antimicrobial agents. Such research contributes to the development of novel therapeutic compounds in medicinal chemistry (Desai, Shihora, & Moradia, 2007).

Molecular Docking and Biological Potentials

The molecular docking and biological potentials of derivatives of N-(3-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide have been studied. This includes investigation of vibrational spectroscopy, molecular electrostatic potential, and the compound's interaction with biological targets such as BRCA2 complex, indicating potential inhibitory activity (El-Azab et al., 2016).

Novel Routes in Organic Synthesis

Research on compounds structurally related to N-(3-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide has led to the discovery of novel routes in organic synthesis. For example, studies on intramolecular cyclization in triflic acid of related compounds have provided new pathways for creating benzofused lactams, highlighting the compound's relevance in advancing synthetic methodologies (Fante et al., 2014).

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-14(26)15-6-4-7-16(12-15)22-19(27)13-29-20-17-8-2-3-9-18(17)24(10-5-11-25)21(28)23-20/h4,6-7,12,25H,2-3,5,8-11,13H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJZPQQFVAJNMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2517370.png)

![1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2517372.png)

![[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2517382.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2517384.png)

![1-Spiro[2.4]heptan-6-ylethanone](/img/structure/B2517386.png)

![Methyl (3S,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2517389.png)

![N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2517392.png)